Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate

Process Chemistry CXCR7 Antagonist Epimerization

This cis-(3R,4S) piperidine building block features orthogonal Boc and methyl ester protecting groups, addressing the need for a dual-functionalized chiral intermediate in medicinal chemistry. - Validated starting material for scalable CXCR7 antagonist ACT-1004-1239 synthesis (>5.5 kg GMP), enabling controlled epimerization and chiral separation. - Precursor to cis-APiC for foldamer research; enhances aqueous solubility of helical peptides without disrupting conformation (CD/X-ray). - Chiral template for (3R,4R)-nociceptin antagonists, expediting SAR via established asymmetric routes.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
Cat. No. B8022402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-1-Boc-4-aminopiperidine-3-carboxylate
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1
InChIKeyNBPKQJCULPQVNO-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate: Procurement Overview


Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate (CAS 1620128-54-2) is a protected chiral piperidine building block featuring orthogonal Boc and methyl ester protecting groups on a cis-configured 3,4-disubstituted scaffold . Its defined (3R,4S) stereochemistry and dual functionality make it a versatile intermediate in medicinal chemistry, distinct from its trans isomer or regioisomeric Boc-protected analogs [1]. This compound is specifically cited as a crucial precursor in the scalable synthesis of complex pharmaceutical candidates, including CXCR7 antagonists, where its stereochemistry is a critical process parameter [1].

Why Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate Cannot Be Replaced


Generic substitution among cis/trans isomers or Boc-regioisomers of 4-aminopiperidine-3-carboxylate is not feasible due to divergent reactivity and stereochemical outcomes in downstream applications [1]. The cis-isomer is the kinetically favored product in reductive amination routes and serves as the essential precursor that undergoes controlled epimerization to the trans-isomer, a critical step in manufacturing CXCR7 antagonists [1]. Furthermore, the placement of the Boc group on the ring nitrogen, as opposed to the exocyclic 4-amine, dictates orthogonal deprotection strategies and the availability of the primary amine for further functionalization, directly impacting synthetic route design and yield [2].

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate: Differentiation Evidence


Controlled Epimerization via Stereochemical Purity

The racemic cis-isomer (N-Boc-3-methyl 4-aminopiperidine-3-carboxylate) is the direct product of the key synthetic step, forming a cis:trans ratio of 2:1. This cis-enriched intermediate is isolated as a crystalline TFA salt with high chemical purity before undergoing a controlled epimerization to the more stable trans-isomer using NaOMe. This process, starting from the cis isomer, enabled the recovery of the desired (3S,4S)-trans enantiomer in 48% yield with an enantiomeric ratio of 99.8:0.2, and facilitated the production of over 5.5 kg of GMP material for Phase 1 clinical studies [1].

Process Chemistry CXCR7 Antagonist Epimerization

Orthogonal Protecting Groups: Superior Synthetic Versatility

The target compound's Boc protection on the piperidine nitrogen (1-position) leaves the 4-amino group free for direct functionalization, a key differentiator from the regioisomer cis-4-Boc-amino-piperidine-3-carboxylic acid methyl ester (CAS 1217684-50-8), which has the Boc group on the exocyclic amine. The latter regioisomer has been optimized to >99% ee and an 85% overall yield, but its reversed protection scheme necessitates a different synthetic sequence [1]. The target compound's configuration supports orthogonal deprotection: the Boc group can be removed under acidic conditions while the methyl ester remains intact, allowing for sequential, high-yielding functionalization of the piperidine core .

Medicinal Chemistry Protecting Groups Synthetic Efficiency

Cis-Configuration: Improved Solubility and Helical Folding

The core cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) scaffold, for which the target compound is a protected precursor, was shown to significantly enhance the aqueous solubility of mixed-helical α/β- and β-peptides when incorporated as a residue, compared to the carbocyclic analog cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). Conformational analyses by circular dichroism and X-ray crystallography confirmed that this solubility enhancement did not adversely affect helical folding [1]. This establishes the cis-configured piperidine as a privileged scaffold for designing soluble foldamers.

Foldamer Chemistry Peptidomimetics Solubility Enhancement

Nociceptin Antagonist Precursor Validation

The methyl ester moiety of the target compound is essential for its role as a precursor. An efficient and practical asymmetric synthesis of a complex nociceptin antagonist intermediate, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed starting from this cis-configured amino ester. The innovation of this method, which relies on the unique reactivity of the cis-(3R,4S) configuration, directly addresses previous synthetic challenges . This highlights the target compound's proven utility in constructing a therapeutically relevant, enantiomerically pure drug intermediate, a route not accessible from simple, non-esterified piperidine analogs.

Nociceptin Antagonist Asymmetric Synthesis Drug Intermediate

Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate: Application Scenarios


Scalable GMP Manufacturing of CXCR7 Antagonists

As demonstrated in the synthesis of ACT-1004-1239, the racemic cis-isomer is the critical starting point for a scalable route. The target compound can be isolated in high purity as a crystalline salt, enabling a controlled cis-to-trans epimerization and chiral separation to yield the desired API enantiomer in excellent optical purity. This validated process, which produced over 500 g for preclinical studies and 5.5 kg of GMP material, makes this compound indispensable for process chemists scaling up CXCR7-targeting therapies [1].

Design and Synthesis of Soluble Peptidomimetic Foldamers

For medicinal chemists in foldamer research, the target compound is the ideal protected precursor to cis-APiC. The resulting residue has proven superior to carbocyclic analogs in enhancing the aqueous solubility of helical peptides without disrupting their secondary structure, as confirmed by CD and X-ray crystallography. This makes the compound a strategic starting point for developing water-soluble peptidomimetic drugs [1].

Enantioselective Synthesis of Nociceptin Receptor Ligands

The compound's cis-(3R,4S) configuration serves as a chiral template for constructing the (3R,4R)-disubstituted piperidine core found in potent nociceptin antagonists. Its use in an established, efficient asymmetric synthesis route enables the rapid exploration of structure-activity relationships around this pharmacophore, bypassing the need for de novo route development for the chiral piperidine core [1].

Orthogonal Functionalization of a Chiral Piperidine Scaffold

The compound's N-Boc and methyl ester protection scheme is strategically designed for orthogonal deprotection. This allows for the sequential introduction of molecular complexity at the C-4 amine and C-3 carboxylate positions, a key advantage over regioisomeric analogs where the Boc group is placed on the nucleophilic amine, restricting the order of synthetic operations and potentially reducing overall route efficiency [1].

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